2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
Description
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS/c19-13-5-2-1-4-12(13)17(24)22-8-10-23(11-9-22)18-21-16-14(20)6-3-7-15(16)25-18/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWGGJPQQSKLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and the chlorobenzoyl group. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures in the presence of a catalyst like manganese dioxide .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in antimicrobial and anticancer studies.
Medicine: It is being investigated for its potential use in treating neurological disorders and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Benzothiazole vs. Quinoline Derivatives
Compounds such as Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) () share the piperazine-carboxylate backbone but differ in the aromatic core. The quinoline system in C3 introduces a fused benzene-pyridine ring, which may enhance π-π stacking interactions compared to the benzothiazole core of the target compound.
Thiazole vs. Benzothiazole Derivatives
Thiazolylhydrazone derivatives (e.g., 3a–k in –4) feature a thiazole ring conjugated with hydrazone groups. The target compound’s benzothiazole core offers greater aromaticity and planarity, which could improve intercalation with DNA or proteins compared to simpler thiazoles .
Substituent Effects
Halogenated Aryl Groups
- 2-Chlorobenzoyl vs. 4-Fluorophenyl : The target compound’s 2-chlorobenzoyl group introduces steric bulk at the ortho position, unlike the para-fluorophenyl group in 4-(4-fluorophenyl)piperazine-1-carboxamide (). Chlorine’s higher lipophilicity (Cl: +0.71 vs. F: +0.14, Hansch π parameter) may enhance blood-brain barrier penetration but reduce aqueous solubility .
- 4-Fluoro on Benzothiazole: The 4-fluoro substituent in the target compound likely reduces metabolic oxidation at the benzothiazole ring compared to non-halogenated analogs, as seen in fluorinated CNS drugs .
Piperazine Modifications
The piperazine moiety in the target compound is acylated by 2-chlorobenzoyl, contrasting with sulfonyl (e.g., CAS 1021266-01-2, ) or ester (e.g., C1–C7, ) modifications.
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology. This compound integrates a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and anticonvulsant properties. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
Anticancer Activity
Research indicates that compounds containing the benzothiazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit cell proliferation in various cancer cell lines.
Key Findings:
- In vitro Studies: A study demonstrated that benzothiazole derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin against multiple cancer cell lines, including SK-OV-3 and OVCAR-3 .
- Mechanism of Action: The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit key signaling pathways involved in tumor growth.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | SK-OV-3 | <10 | |
| 2-(4-Amino-3-methylphenyl)benzothiazole | OVCAR-3 | 10 |
Anticonvulsant Activity
The compound also shows promise in treating neurological disorders. Benzothiazoles have been recognized for their anticonvulsant properties.
Case Study:
In a recent study, various benzothiazole derivatives were tested for their anticonvulsant efficacy. The results indicated that certain structural modifications significantly enhanced their activity against induced seizures in animal models .
Results Summary:
- Compounds with electron-withdrawing groups on the benzothiazole ring exhibited improved efficacy.
| Compound | Model | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Benzothiazole Derivative A | PTZ-induced | 15 | |
| Benzothiazole Derivative B | Maximal Electroshock | 20 |
Structure-Activity Relationship (SAR)
The biological activities of benzothiazoles are heavily influenced by their structural components. The presence of halogen substituents (like chlorine or fluorine) and the nature of the piperazine ring are critical for enhancing pharmacological effects.
Key SAR Insights:
- Halogen Substitution: The introduction of chlorine at the benzoyl position increases lipophilicity and bioavailability.
- Piperazine Modifications: Alterations in the piperazine ring can affect binding affinity to target receptors, influencing both anticancer and anticonvulsant activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
